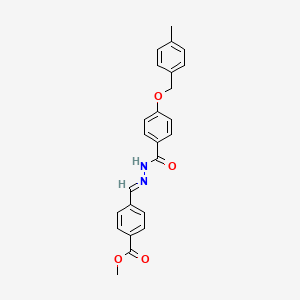![molecular formula C16H14BrN3O4 B11563509 3-bromo-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11563509.png)
3-bromo-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide is an organic compound with the molecular formula C16H14BrN3O4. It is a derivative of benzohydrazide, characterized by the presence of a bromine atom, a methoxy group, and a nitrophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 3-bromo-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 3-bromo-benzohydrazide and 4-methoxy-3-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Análisis De Reacciones Químicas
3-bromo-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-bromo-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar compounds to 3-bromo-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide include:
3-bromo-N’-(1-{4-nitrophenyl}ethylidene)benzohydrazide: This compound has a similar structure but lacks the methoxy group.
3-bromo-N’-[(E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide: This compound is similar but does not have the nitro group.
4-bromo-N’-(1-methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethylidene)benzohydrazide: This compound has a triazole ring instead of the benzene ring.
The uniqueness of 3-bromo-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H14BrN3O4 |
|---|---|
Peso molecular |
392.20 g/mol |
Nombre IUPAC |
3-bromo-N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C16H14BrN3O4/c1-10(11-6-7-15(24-2)14(9-11)20(22)23)18-19-16(21)12-4-3-5-13(17)8-12/h3-9H,1-2H3,(H,19,21)/b18-10+ |
Clave InChI |
IZPKITDZDHSJDX-VCHYOVAHSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
SMILES canónico |
CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11563430.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B11563432.png)

![2-(2,4-dichlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11563442.png)
![Ethyl 2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11563445.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B11563446.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11563448.png)
![butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11563468.png)
![2-bromo-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11563472.png)
![N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-3-bromobenzohydrazide](/img/structure/B11563473.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide](/img/structure/B11563474.png)
![N-({N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11563477.png)
![(1S,2S,3aR)-2-(4-methylphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11563478.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11563481.png)
